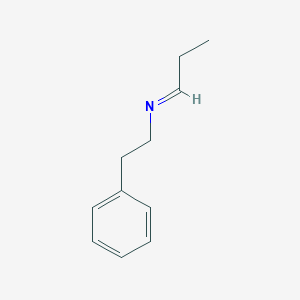
10-Chlorodecyl 2,3,4,5,6-pentafluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 10-Chlorodecyl 2,3,4,5,6-pentafluorobenzoate typically involves the reaction of 10-chlorodecanol with 2,3,4,5,6-pentafluorobenzoyl chloride. The reaction is carried out under nucleophilic substitution conditions, where the hydroxyl group of 10-chlorodecanol reacts with the acyl chloride group of 2,3,4,5,6-pentafluorobenzoyl chloride to form the ester linkage . The reaction is usually performed in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct.
Chemical Reactions Analysis
10-Chlorodecyl 2,3,4,5,6-pentafluorobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the chlorodecyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds with different functional groups.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield 10-chlorodecanol and 2,3,4,5,6-pentafluorobenzoic acid.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used. For example, the chlorodecyl group can be oxidized to a carboxylic acid or reduced to a decyl group.
Scientific Research Applications
10-Chlorodecyl 2,3,4,5,6-pentafluorobenzoate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials
Biology: The compound can be used in the study of biological systems, particularly in the investigation of membrane interactions and protein-ligand binding.
Industry: It can be used in the development of new materials with specific properties, such as coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 10-Chlorodecyl 2,3,4,5,6-pentafluorobenzoate involves its interaction with various molecular targets and pathways. The pentafluorobenzoate moiety can engage in non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions with proteins and other biomolecules. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects .
Comparison with Similar Compounds
10-Chlorodecyl 2,3,4,5,6-pentafluorobenzoate can be compared with other similar compounds, such as:
2,3,4,5,6-Pentafluorobenzoic acid: This compound lacks the chlorodecyl group and is primarily used as a precursor in the synthesis of other fluorinated compounds.
2,3,4,5-Tetrafluorobenzoic acid: Similar to pentafluorobenzoic acid but with one less fluorine atom, affecting its reactivity and interactions.
10-Chlorodecyl benzoate: This compound lacks the fluorine atoms, resulting in different chemical and physical properties compared to this compound.
Properties
CAS No. |
253317-41-8 |
|---|---|
Molecular Formula |
C17H20ClF5O2 |
Molecular Weight |
386.8 g/mol |
IUPAC Name |
10-chlorodecyl 2,3,4,5,6-pentafluorobenzoate |
InChI |
InChI=1S/C17H20ClF5O2/c18-9-7-5-3-1-2-4-6-8-10-25-17(24)11-12(19)14(21)16(23)15(22)13(11)20/h1-10H2 |
InChI Key |
ZKMAZQLQJOWAHS-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCl)CCCCOC(=O)C1=C(C(=C(C(=C1F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


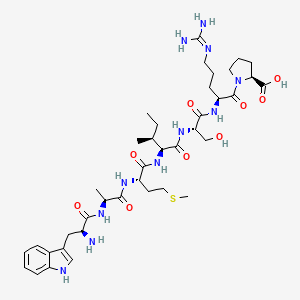
![4-[3-(Diethylamino)propyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14234400.png)
![2-Pyrrolidinone, 1-[(4-methoxyphenyl)methyl]-4-methyl-](/img/structure/B14234411.png)
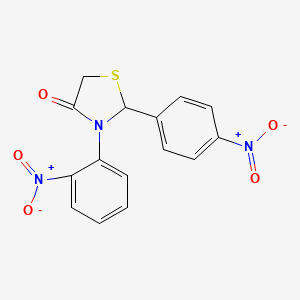
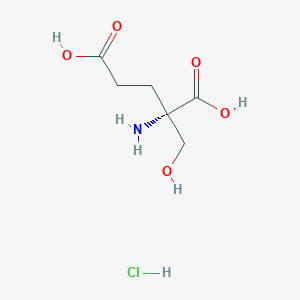
![2-Amino-N-[(4-fluorophenyl)methyl]-5-iodobenzamide](/img/structure/B14234424.png)
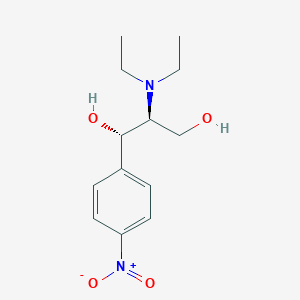
![N-[2-(Methylcarbamothioyl)phenyl]benzamide](/img/structure/B14234452.png)
![N-[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]-N-(pyridin-3-yl)acetamide](/img/structure/B14234456.png)
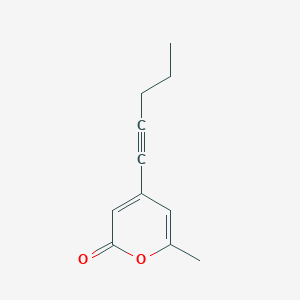
![Carbamic acid, [(3R)-3-hydroxy-3-phenylpropyl]-, ethyl ester](/img/structure/B14234464.png)
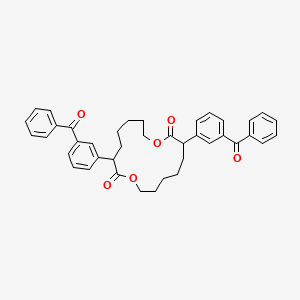
![2-Cyclohexen-1-ol, 3-[1,1'-biphenyl]-4-yl-](/img/structure/B14234474.png)
